molecular formula C9H9NO4 B2913404 4-[(Methoxycarbonyl)amino]benzoic acid CAS No. 30063-17-3

4-[(Methoxycarbonyl)amino]benzoic acid

Cat. No.: B2913404
CAS No.: 30063-17-3
M. Wt: 195.174
InChI Key: JSUHHMXMSAXTMY-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is a derivative of benzoic acid, where the amino group is substituted with a methoxycarbonyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methoxycarbonyl)amino]benzoic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using large reactors. For example, a clean and nitrogen-purged autoclave reactor can be charged with a catalyst such as palladium on carbon (Pd/C) and the reactants. The reaction is conducted under nitrogen atmosphere to prevent oxidation and ensure high yield .

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methoxycarbonyl)amino]benzoic acid is unique due to the presence of both the methoxycarbonyl and amino groups, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo a variety of chemical reactions and its use in diverse research fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

4-(methoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUHHMXMSAXTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30063-17-3
Record name 4-[(methoxycarbonyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of methyl 4-(methoxycarbonyl)aminobenzoate (1.5 g, 7.17 mmol) in 10 mL of deionized water was added 1N sodium hydroxide (7 mL, aqueous) and the mixture was heated to 60°-70° C. for 8 h. The reaction mixture was filtered and the filtrate was neutralized with 6N HCl. The precipitated solid was separated through filtration, dried in air followed by drying in a pistol at acetone reflux in vacuo to give 754 mg (54%) of the title compound as a white solid, mp 195°-196° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
54%

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